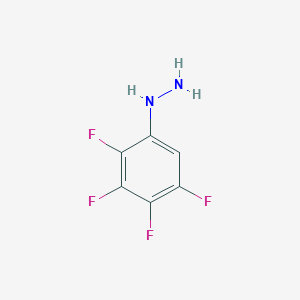
(4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one is a complex organic molecule characterized by its multiple ring structures and specific stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one typically involves multi-step organic reactions. These steps often include the formation of the core phenanthrene structure followed by the introduction of the specific substituents and stereochemistry. Common synthetic routes may involve:
Cyclization reactions: to form the phenanthrene core.
Hydrogenation: to introduce the necessary hydrogen atoms.
Methylation: to add the methyl groups at specific positions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure the correct stereochemistry and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (4aS,8aR,10aR)-3-isocyano-1,1,4a-trimethyl-2,6-dioxo-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-8a-carbonitrile .
- (4aS,8aR,10aR)-3-isocyano-1,1,4a,8a-tetramethyl-1,2,4a,6,8a,9,10,10a-octahydrophenanthrene-2,6-dione .
Uniqueness
The uniqueness of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one lies in its specific stereochemistry and the arrangement of its functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H28O |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one |
InChI |
InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3/t13-,17+,18-/m0/s1 |
Clave InChI |
NFPOCLBTJGPNIS-VHSSKADRSA-N |
SMILES isomérico |
C[C@]12CCCC=C1[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C |
SMILES canónico |
CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050981.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B15050992.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051004.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051031.png)

![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)
![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)
![(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B15051064.png)


